(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. For instance, one method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction is typically carried out in a suitable solvent and may involve the use of a catalyst .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various techniques such as FTIR, 1H, 13C-NMR, and HRMS . These techniques allow for the identification of the functional groups present in the molecule and the determination of the molecular weight.Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, they can be used as starting materials in the synthesis of 1,4-disubstituted 1,2,3-triazoles through copper(I) catalyzed azide-alkyne cycloaddition reaction .Scientific Research Applications
Anticancer and Antimicrobial Applications
- Thiazolides, including compounds related to "(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide," have been investigated for their potential in inducing apoptosis in colorectal tumor cells. These studies suggest that the structural features of thiazolides are crucial for their interaction with specific cellular targets, such as the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1), which plays a role in apoptosis induction in colon carcinoma cell lines (Brockmann et al., 2014).
- The in vitro effects of modified thiazolides on Giardia lamblia, demonstrating the impact of structural modifications on the antimicrobial and antiparasitic activities of these compounds, have also been documented. Modifications such as the replacement of the nitro group on the thiazole ring or methylation of the benzene ring significantly influence the activity of these compounds against various pathogens (Müller et al., 2006).
Synthesis and Chemical Properties
- Research on the synthesis and evaluation of thiazolide derivatives, including the antimicrobial and anticancer potentials of various substituted compounds, highlights the importance of structural elements in determining the biological activity of these molecules. Quantitative structure-activity relationship (QSAR) studies have helped to identify key parameters that influence their efficacy (Deep et al., 2016).
- The photocatalytic activities of heterojunctions involving thiazole derivatives have been explored for potential applications in environmental decontamination, indicating the versatility of these compounds in catalysis and material science applications (Bessekhouad et al., 2005).
Gelation Behavior and Material Science Applications
- The gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been studied, with a focus on understanding the impact of methyl functionality and non-covalent interactions, such as S⋯O interactions, on the gelation process. These findings have implications for the design of new supramolecular gelators (Yadav & Ballabh, 2020).
Mechanism of Action
While the specific mechanism of action of “(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not known, benzothiazole derivatives have been found to possess various biological activities. For instance, some benzothiazole derivatives have shown potential antidepressant and anticonvulsant effects .
Future Directions
Properties
IUPAC Name |
3-chloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-18-12-7-2-3-8-13(12)20-15(18)17-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQSTWUNZJJIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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